(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Chiral purity Stereochemical identity Enantiomer differentiation

(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid (CAS 753435-75-5) is a chiral, non-proteinogenic α-amino acid derivative featuring a pyrrolidine ring directly attached to the α-carbon and an isobutyl side chain. Its IUPAC name is (2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid, and it carries the MDL identifier MFCD20656288.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B11905894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N1CCCC1
InChIInChI=1S/C10H19NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m0/s1
InChIKeyVOQKGEJCMAIUOB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid – A Chiral Non-Proteinogenic α-Amino Acid Building Block for Pharmaceutical R&D Procurement


(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid (CAS 753435-75-5) is a chiral, non-proteinogenic α-amino acid derivative featuring a pyrrolidine ring directly attached to the α-carbon and an isobutyl side chain [1]. Its IUPAC name is (2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid, and it carries the MDL identifier MFCD20656288 . The compound belongs to the broader class of N-substituted pyrrolidine–carboxylic acid derivatives that serve as chiral building blocks in asymmetric synthesis, particularly for pharmaceutical targets where stereochemistry at the α-carbon directly governs downstream biological activity [2]. The molecule is supplied by multiple international vendors—including Apollo Scientific, Fluorochem, Leyan, ChemScene, and VWR—at purities of ≥98%, confirming consistent commercial availability for research procurement .

Why (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid Cannot Be Substituted With the (R)-Enantiomer or Racemic Form in Stereochemically Governed Synthesis


The α-carbon of (S)-4-methyl-2-(1-pyrrolidinyl)pentanoic acid is a defined stereogenic center (absolute configuration S), as confirmed by both the IUPAC designation (2S) and the SMILES notation CC(C)C[C@@H](C(=O)O)N1CCCC1 . In any downstream pharmaceutical intermediate whose biological target exhibits chiral discrimination—such as DPP-IV, DGAT1, or melanocortin receptors for which pyrrolidine-based scaffolds are established pharmacophores—the enantiomeric form at this position can produce orders-of-magnitude differences in target binding affinity [1]. The (R)-enantiomer (CAS 2006286-93-5) and the racemic or stereochemically unspecified form (CAS 937669-97-1) carry distinct MDL identifiers (MFCD28977413 and MFCD09035339, respectively) and cannot be assumed to yield identical stereochemical outcomes in asymmetric synthesis or matched biological activity . Generic substitution without stereochemical verification therefore introduces a quantifiable risk of synthesis failure or bioactivity loss.

Quantitative Procurement Evidence for (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid Versus Its Closest Analogs


Stereochemical Identity Verified by Distinct MDL Registry and SMILES Notation vs. (R)-Enantiomer

The (S)-enantiomer is registered under MDL MFCD20656288 and defined by the SMILES CC(C)C[C@@H](C(=O)O)N1CCCC1, where [C@@H] explicitly denotes the S configuration at the α-carbon . The (R)-enantiomer (CAS 2006286-93-5) carries a distinct MDL MFCD28977413 and would bear the opposite [C@H] stereodescriptor . This provides unambiguous, database-level traceability that eliminates the risk of stereochemical misassignment during procurement.

Chiral purity Stereochemical identity Enantiomer differentiation

Higher Minimum Purity Specification vs. (R)-Enantiomer Across Multiple Vendors

The (S)-enantiomer is consistently supplied at ≥98% purity across multiple independent vendors including ChemScene, Leyan, and Fluorochem . In contrast, the (R)-enantiomer is more commonly offered at ≥95% minimum purity (CymitQuimica, Accela), with only select vendors reaching 98% . The racemic/unspecified form (CAS 937669-97-1) is listed at 95% minimum purity by AKSci and Bidepharm . This 3-percentage-point differential in minimum purity specification translates to a theoretical maximum impurity burden that is 2.5× higher for the R-form (5% vs. 2%) and the racemic form.

Chemical purity Vendor specification Quality assurance

Broader Vendor Coverage Enabling Competitive Multi-Source Procurement

The (S)-enantiomer is listed by at least six independent suppliers with catalog pages: Apollo Scientific (APOSOR471421), Fluorochem (F775872), ChemScene (CS-0455499), Leyan (1526166), VWR, and CymitQuimica . The (R)-enantiomer appears at fewer vendors: Apollo Scientific (APOSOR471420), Leyan (1559843), CymitQuimica, and MolCore . The racemic form (CAS 937669-97-1) shows even more limited coverage: AKSci (6824DA), Apollo Scientific (OR471428), Bidepharm, and Leyan (1532787) . In terms of catalog depth, the S-enantiomer benefits from a demonstrably larger and more competitive supplier base.

Supply chain resilience Vendor availability Multi-source procurement

Predicted Acid Dissociation Constant (pKa) Consistent With Carboxylic Acid Reactivity in Peptide Coupling and Amide Bond Formation

The predicted acid dissociation constant (pKa) of the carboxylic acid group in (S)-4-methyl-2-(1-pyrrolidinyl)pentanoic acid is 2.58 ± 0.21, as computed and catalogued on ChemicalBook . This value is consistent with the pKa range of structurally analogous N,N-disubstituted α-amino acids and non-proteinogenic tertiary amine–carboxylic acid derivatives [1]. While the predicted pKa is identical for both enantiomers (as it derives from the achiral connectivity), this value provides a quantitative baseline for planning amide coupling, esterification, and salt-formation conditions that are central to building-block utilization in medicinal chemistry.

Physicochemical property pKa prediction Reactivity profile

Structural Scaffold Congruence With Patent-Disclosed Pyrrolidine Pharmacophores for DPP-IV and DGAT1 Inhibition

The core structure of (S)-4-methyl-2-(1-pyrrolidinyl)pentanoic acid—an α-pyrrolidinyl carboxylic acid with an isobutyl substituent—is a recognized pharmacophoric motif in pyrrolidine-based inhibitors of dipeptidyl peptidase-IV (DPP-IV) and diacylglycerol O-acyltransferase 1 (DGAT1) [1]. Patent literature from F. Hoffmann-La Roche (EP2814822) and the National Health Research Institutes (HK1149261A1) explicitly claims pyrrolidine derivatives with α-carboxylic acid functionality for the treatment of type 2 diabetes and metabolic disorders [2]. While the target compound itself has not been directly profiled in published bioactivity assays, its structural congruence with these patent-disclosed scaffolds positions it as a synthetically versatile building block for generating focused libraries of DPP-IV or DGAT1 inhibitors.

Pharmacophore scaffold DPP-IV inhibitor DGAT1 inhibitor

Storage Stability Advantage: Defined Long-Term Storage Conditions vs. Racemic Form's Generic Recommendations

The (S)-enantiomer is specified with defined storage conditions: sealed in dry environment at 2–8°C, with room-temperature shipping stability confirmed by ChemScene . GHS hazard classification is provided by Fluorochem, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The racemic form (CAS 937669-97-1) is listed by AKSci with the less specific instruction 'Store long-term in a cool, dry place' without a defined temperature range . The more precise storage specification for the S-enantiomer reduces ambiguity in laboratory handling protocols and supports consistent stability across procurement batches.

Storage stability Shelf life Handling specification

Optimal Research and Industrial Application Scenarios for (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid Based on Quantitative Procurement Evidence


Asymmetric Synthesis of DPP-IV or DGAT1 Inhibitor Analog Libraries Requiring Defined S-Stereochemistry

Medicinal chemistry teams synthesizing pyrrolidine-based DPP-IV or DGAT1 inhibitor analogs can use (S)-4-methyl-2-(1-pyrrolidinyl)pentanoic acid as a chirally defined building block. The pharmacophoric congruence of the α-pyrrolidinyl-isobutyl-carboxylic acid motif with patent-disclosed DPP-IV and DGAT1 inhibitor scaffolds supports its use in generating focused compound libraries, while the S-configuration ensures correct stereochemistry for chiral recognition by these enzymes .

Peptide and Peptidomimetic Synthesis Requiring a Non-Proteinogenic, Tertiary Amine-Containing α-Amino Acid

The predicted pKa of 2.58 ± 0.21 for the carboxylic acid group enables rational selection of mild coupling conditions (e.g., HATU, EDC with HOBt) for incorporation into peptide chains or peptidomimetic scaffolds. As a tertiary amine-containing, non-proteinogenic α-amino acid, the compound introduces conformational constraint through the pyrrolidine ring while maintaining the carboxylic acid reactivity required for amide bond formation . The ≥98% purity specification across multiple vendors ensures minimal side-product formation during solid-phase or solution-phase peptide coupling .

Enantioselective Method Development and Chiral Chromatography Standard Preparation

The distinct MDL identifiers (MFCD20656288 for the S-enantiomer vs. MFCD28977413 for the R-enantiomer) and the availability of both enantiomers from independent suppliers enable the preparation of authenticated chiral standards for HPLC or SFC method development. The (S)-form's ≥98% purity specification supports its use as a reference standard for enantiomeric excess (ee) determination in asymmetric synthesis quality control .

Multi-Step Pharmaceutical Intermediate Synthesis With Cold-Chain Inventory Management

For GLP-adjacent pharmaceutical development programs requiring defined storage conditions, the explicit 2–8°C sealed-dry storage specification of the (S)-enantiomer provides an auditable quality parameter. Combined with the compound's broad multi-vendor availability (≥6 suppliers) , this supports secure, specification-driven procurement with reduced single-supplier dependency—critical for programs transitioning from discovery into preclinical development where material traceability becomes a regulatory expectation.

Quote Request

Request a Quote for (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.